molecular formula C22H14O6 B151420 Isodiospyrin CAS No. 20175-84-2

Isodiospyrin

Cat. No.: B151420
CAS No.: 20175-84-2
M. Wt: 374.3 g/mol
InChI Key: OEEOHKZVBKYMBA-UHFFFAOYSA-N
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Description

Isodiospyrin is a naturally occurring compound derived from the plant genus Diospyros, which belongs to the Ebenaceae family. It is a type of naphthoquinone, specifically a bis-naphthoquinonoid, known for its distinctive 1,2-binaphthoquinone chromophore. This compound has garnered significant attention due to its cytotoxic activity against tumor cell lines and its potential as a therapeutic agent in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodiospyrin can be synthesized through various chemical routes. One common method involves the oxidative coupling of 2-hydroxy-1,4-naphthoquinone derivatives. This process typically requires the use of oxidizing agents such as potassium ferricyanide or silver oxide under controlled conditions to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, particularly from species within the Diospyros genus. The extraction process includes solvent extraction, followed by chromatographic purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Isodiospyrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional chemical modifications .

Mechanism of Action

Isodiospyrin exerts its effects primarily by inhibiting human DNA topoisomerase I. Unlike other topoisomerase I inhibitors, this compound does not induce the formation of covalent complexes between the enzyme and DNA. Instead, it binds directly to the enzyme, preventing it from accessing the DNA substrate. This inhibition also extends to the kinase activity of topoisomerase I, affecting the splicing factor 2/alternate splicing factor .

Comparison with Similar Compounds

Isodiospyrin is unique among naphthoquinones due to its bis-naphthoquinonoid structure. Similar compounds include:

This compound stands out due to its dual inhibition of DNA topoisomerase I’s catalytic and kinase activities, which is not commonly observed in other naphthoquinones .

Biological Activity

Isodiospyrin is a naturally occurring compound derived from the plant Diospyros morrisiana, characterized by its unique asymmetrical 1,2-binaphthoquinone structure. Its biological activities have garnered significant interest, particularly in the context of cancer research and antimicrobial properties. This article delves into the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

This compound exhibits notable cytotoxic effects against various tumor cell lines. Unlike traditional topoisomerase inhibitors such as camptothecin, this compound does not form covalent complexes with human DNA topoisomerase I (htopo I) but instead inhibits its activity through direct binding. This binding prevents htopo I from accessing DNA substrates, thereby interfering with DNA relaxation processes essential for replication and transcription .

Key Findings:

  • Inhibition of Topoisomerase I : this compound has been shown to inhibit the catalytic activity of htopo I effectively. In assays, it demonstrated a more potent inhibitory effect compared to camptothecin, especially when pre-incubated with the enzyme .
  • Kinase Activity Inhibition : The compound also inhibits the kinase activity of htopo I towards splicing factors, which is crucial for RNA processing . At a concentration of 40 µM, this compound reduced kinase activity by 90%, showcasing its potential as a therapeutic agent in targeting cancer cell proliferation mechanisms.

Antimicrobial Activity

This compound has exhibited antimicrobial properties against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. In comparative studies, this compound was found to have an IC50 value of approximately 26.7 µM against M. tuberculosis, indicating its potential as an alternative treatment option in the face of rising antibiotic resistance .

Data Table: Biological Activity of this compound

Activity Target IC50 Value (µM) Notes
Inhibition of htopo IHuman DNA Topoisomerase I20-40More potent than camptothecin
Inhibition of kinase activityHtopo I towards splicing factors10-40Significant reduction in activity
Antimicrobial activityMycobacterium tuberculosis26.7Effective against drug-resistant strains

Case Studies

Case Study 1: Antitumor Efficacy
In a study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found that it significantly reduced cell viability in a dose-dependent manner. The study highlighted that this compound's mechanism involves disrupting critical cellular processes through topoisomerase inhibition, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of this compound against M. tuberculosis. The study demonstrated that this compound not only inhibited bacterial growth but also showed effectiveness against both drug-sensitive and drug-resistant strains. This positions this compound as a promising candidate for further development in treating tuberculosis .

Properties

IUPAC Name

5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEOHKZVBKYMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174007
Record name Isodiospyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20175-84-2
Record name Isodiospyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20175-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isodiospyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISODIOSPYRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isodiospyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is isodiospyrin and where is it found?

A1: this compound is a naturally occurring dimeric naphthoquinone found in several species of Diospyros trees, belonging to the Ebenaceae family. [, , , , , , ] These trees are known for their diverse array of bioactive compounds.

Q2: What is the molecular structure of this compound?

A2: this compound is an unsymmetrical dimer of 7-methyljuglone, where the two naphthoquinone units are linked at the C-6 and C-8′ positions. [] It exists as an atropisomer due to restricted rotation around the biaryl bond. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H16O8, and its molecular weight is 408.36 g/mol. []

Q4: How is the structure of this compound elucidated?

A4: The structure of this compound has been confirmed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] For instance, the use of Nuclear Overhauser Effects (NOE) in the NMR spectra of its methyl ether derivative provided crucial structural information. []

Q5: What are the key spectroscopic characteristics of this compound?

A5: this compound displays characteristic peaks in various spectroscopic analyses. In IR spectroscopy, it shows absorption bands indicative of hydroxyl and carbonyl groups. [] NMR spectroscopy reveals distinct signals for protons and carbons, including those of the aromatic rings and methyl groups. [, ] Mass spectrometry, including techniques like ESI-MS, provides information about its molecular ion and fragmentation patterns. []

Q6: What is the absolute configuration of this compound?

A6: this compound is a chiral molecule. The absolute configurations of its enantiomers were determined through asymmetric synthesis and confirmed using X-ray crystallography and circular dichroism (CD) spectroscopy. [, , ]

Q7: What is known about the biosynthesis of this compound?

A7: While the exact biosynthetic pathway of this compound is not fully elucidated, it is thought to arise from the oxidative coupling of 7-methyljuglone. [, , ] This hypothesis is supported by the co-occurrence of 7-methyljuglone and other related naphthoquinones in Diospyros species.

Q8: What are the reported biological activities of this compound?

A8: this compound has shown a broad range of biological activities, including antibacterial, antifungal, antimycobacterial, and cytotoxic activities. [, , , , , ] For instance, it exhibits activity against Gram-positive bacteria like Streptococcus pyogenes and Streptococcus pneumoniae, as well as the mycobacterium Mycobacterium chelonae. []

Q9: How does this compound exert its antibacterial activity?

A9: While the exact mechanism of antibacterial action of this compound is not fully understood, it is suggested that, like other naphthoquinones, it might interfere with bacterial cell wall synthesis, DNA replication, or electron transport chain function. [] Further research is needed to pinpoint its precise mode of action.

Q10: Has this compound been investigated for its potential in treating parasitic diseases?

A13: While the research on this compound's antiparasitic activity is limited, a study has reported its activity against Leishmania mexicana promastigotes. [] This finding suggests a potential for further exploration of its antiparasitic properties.

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